molecular formula C34H52Cl2N4O3 B1262474 Pilsicainide hydrochloride hydrate

Pilsicainide hydrochloride hydrate

Cat. No. B1262474
M. Wt: 635.7 g/mol
InChI Key: BZVJYJOFEKSVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pilsicainide hydrochloride is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Pilsicainide hydrochloride hydrate's pharmacokinetic profile has been extensively studied, showing its linear pharmacokinetics and dose-proportional exposure increase after single doses in healthy volunteers. Such studies are crucial for understanding the drug's behavior in the human body and for developing new generic formulations to meet regulatory requirements (Q. Qiu et al., 2014). Furthermore, comparisons of its pharmacokinetics and tolerability among different ethnic groups highlight its consistent profile across populations, facilitating its wider application in diverse demographic settings (Bo-Hyung Kim et al., 2009).

Electrophysiological Impact

The electrophysiological effects of pilsicainide hydrochloride on cardiac cells have been a subject of investigation, revealing its potential in treating arrhythmias induced by conditions such as thyroid hormone toxicosis. This research opens avenues for its application in managing thyrotoxicosis-induced arrhythmia, showcasing the drug's utility in a specific clinical scenario (Munesada Yamakawa et al., 2005).

Interaction with Other Substances

The interaction between pilsicainide hydrochloride and other substances, like rifampicin, has been explored to understand its pharmacokinetic behavior in the presence of other drugs. Such studies are crucial for predicting drug interactions and ensuring safe co-administration with other medications (T. Shiga et al., 2013).

properties

Product Name

Pilsicainide hydrochloride hydrate

Molecular Formula

C34H52Cl2N4O3

Molecular Weight

635.7 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrate;dihydrochloride

InChI

InChI=1S/2C17H24N2O.2ClH.H2O/c2*1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17;;;/h2*3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);2*1H;1H2

InChI Key

BZVJYJOFEKSVLE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.O.Cl.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.O.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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